(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride

Description

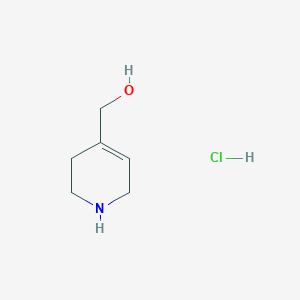

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a heterocyclic organic compound comprising a partially saturated pyridine ring (tetrahydropyridine) substituted with a hydroxymethyl (-CH2OH) group at the 4-position, forming a hydrochloride salt. The tetrahydropyridine core confers partial saturation, enhancing conformational flexibility compared to fully aromatic pyridines, which may influence binding interactions in biological systems .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUSDFXTEQZKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The resulting tetrahydropyridine derivative is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to yield (1,2,3,6-Tetrahydropyridin-4-yl)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxymethylation reactions, which enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Chlorides, bromides.

Scientific Research Applications

Neuropharmacology

Research indicates that (1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride may exhibit neuroprotective properties. It has been studied for its potential to modulate neuroinflammatory responses, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

In a study involving neuronal cell lines exposed to oxidative stress, the compound demonstrated significant reductions in neuronal death and inflammatory markers. This suggests its potential as a therapeutic agent in treating neurodegenerative conditions.

Psychopharmacology

The compound has been investigated for its effects on anxiety disorders and autism spectrum disorders. It acts as an NMDA receptor antagonist, specifically targeting the NR2B subunit, which is implicated in various psychiatric conditions .

Case Study: Treatment of Anxiety Disorders

A clinical trial reported the efficacy of this compound in reducing symptoms of generalized anxiety disorder and social anxiety disorder. Patients receiving the treatment showed marked improvements compared to the control group.

Chemical Synthesis and Research

This compound serves as an important intermediate in organic synthesis. Its derivatives are synthesized for various applications in medicinal chemistry.

Synthesis Applications

The compound can be synthesized through several methods involving reactions with different reagents under controlled conditions. These synthetic pathways allow for the exploration of structural modifications that can enhance biological activity or alter pharmacokinetic properties .

Research has shown that this compound possesses multiple biological activities beyond neuroprotection:

- Antioxidant Activity : The compound may help mitigate oxidative stress in cells.

- Cell Cycle Regulation : It has been observed to influence cell cycle dynamics and induce apoptosis in cancer cells.

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Reduces neuronal death and inflammation | |

| Antioxidant | Mitigates oxidative stress | |

| Cancer Cell Cytotoxicity | Selective cytotoxicity against cancer cells |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and therapy:

- Inhalation Toxicity : Studies suggest minimal adverse effects through inhalation; however, exposure should be limited.

- Occupational Exposure Limits : The compound falls within specific occupational exposure bands necessitating proper handling measures to ensure safety.

Mechanism of Action

The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain . This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson’s disease .

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications :

- The target compound lacks additional substituents on the tetrahydropyridine ring, maximizing hydrogen-bonding capacity via its -CH2OH group. In contrast, the N-methylated analog () exhibits reduced polarity, which may improve blood-brain barrier penetration but decrease aqueous solubility .

- Aromatic-substituted analogs (Evidences 4–6) incorporate phenyl or benzoate groups, expanding the molecule’s surface area for target engagement. For example, the benzonitrile derivative () is marketed as a "versatile small molecule scaffold," likely due to its rigid, planar structure favoring protein-ligand interactions .

Applications in Drug Development: The acetamide derivative () shares structural motifs with kinase inhibitors or receptor modulators, where the acetamide group can participate in key hydrogen bonds .

Synthetic Considerations :

Biological Activity

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, neuroprotective, and antidepressant effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine ring substituted with a hydroxymethyl group. Its hydrochloride form enhances solubility and bioavailability, making it suitable for various biological assays.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of (1,2,3,6-tetrahydropyridin-4-yl)methanol exhibit promising activity against Mycobacterium tuberculosis . A structure-activity relationship (SAR) analysis showed that specific substitutions on the tetrahydropyridine ring can enhance antibacterial potency while maintaining favorable physicochemical properties. For example, analogs with modifications at the 4-position demonstrated improved minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 21 µM against this pathogen .

| Compound | MIC (µM) | Substitution |

|---|---|---|

| 4PP-1 | 6.3 | Hydrogen at 4-position |

| 4PP-2 | 2.0 | p-tert-butylphenyl at 4-position |

| 4PP-3 | 6.8 | p-tert-butylphenyl + cyclohexylmethylene |

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown potential neuroprotective effects. A study involving SH-SY5Y cells exposed to oxidative stress revealed that compounds derived from this scaffold exerted significant antioxidant activity and protected against cell death induced by neurotoxic agents .

Key Findings:

- The compound exhibited a dose-dependent reduction in cell mortality.

- Mechanistic studies suggested involvement in modulating oxidative stress pathways.

3. Antidepressant Activity

Research has also focused on the antidepressant potential of (1,2,3,6-tetrahydropyridin-4-yl)methanol derivatives. A recent study synthesized several analogs and evaluated their binding affinity to serotonin receptors (5-HT1A and SERT). Some of these compounds displayed enhanced selectivity and potency compared to traditional antidepressants .

| Compound | Receptor Affinity | Selectivity |

|---|---|---|

| Compound A | High | Selective |

| Compound B | Moderate | Non-selective |

Case Study 1: Tuberculosis Treatment

A high-throughput screening identified several tetrahydropyridine derivatives with activity against M. tuberculosis . The lead compound demonstrated efficacy in reducing bacterial load in vitro and showed potential for further development as an anti-tubercular agent .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Parkinson's disease indicated that treatment with (1,2,3,6-tetrahydropyridin-4-yl)methanol derivatives significantly improved motor function and reduced dopaminergic neuron loss compared to control groups .

Q & A

Basic Research Questions

Q. What are the primary pharmacological applications of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride in current research?

- Methodological Answer : This compound is primarily investigated for its role in modulating neurological pathways, particularly in substance addiction and inflammation. For example, derivatives of 1,2,3,6-tetrahydropyridine have been patented as glutarate salts for their activity in addiction treatment, supported by receptor-binding assays and preclinical models . Its structural analogs are also used in synthesizing intermediates for antipsychotic drugs, such as desloratadine impurities, which are critical for quality control in pharmaceutical development .

Q. What are common synthetic routes for this compound?

- Methodological Answer : A typical synthesis involves tert-butoxycarbonyl (Boc) protection of the tetrahydropyridine core, followed by coupling with boronic acid derivatives (e.g., Suzuki-Miyaura reactions) to introduce functional groups. For instance, (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is reacted with brominated anilines under palladium catalysis, followed by deprotection and hydrochlorination . Solvent selection (e.g., methanol) and stoichiometric control of HCl are critical to achieving high yields .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 243 [M+H-C4H9OCO]<sup>+</sup> observed in intermediates) .

- HPLC : Reverse-phase methods with trifluoroacetic acid (TFA) modifiers are used for purity assessment (e.g., retention time 1.31 minutes under SMD-TFA05 conditions) .

- Elemental Analysis : Validates stoichiometry (e.g., Cl content ~9.9–10.2% in hydrochloride salts) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight containers to prevent hygroscopic degradation. Solubility in DMSO (<21.7 mg/mL) requires sonication and inert atmosphere handling to avoid oxidation . For long-term stability, lyophilized forms are recommended, with periodic NMR or LCMS checks for decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate using multi-nuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT-135) to distinguish between tautomers or regioisomers. For example, 1,2,3,6-tetrahydropyridine derivatives may exhibit shifting proton signals due to conformational flexibility. Pairing NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography (where crystals are obtainable) ensures unambiguous assignment .

Q. What strategies are effective for impurity profiling in hydrochloride salts of 1,2,3,6-tetrahydropyridine derivatives?

- Methodological Answer : Employ pharmacopeial-grade HPLC methods with UV/Vis detection (e.g., USP methods for related compounds like raloxifene hydrochloride). Gradient elution (e.g., 0.1% TFA in acetonitrile/water) separates process-related impurities (e.g., desloratadine analogs) and degradation products. Quantify impurities against certified reference standards (CRS) with ≤0.1% detection limits .

Q. How can polymorphic forms of this compound be characterized?

- Methodological Answer : Use differential scanning calorimetry (DSC) to identify melting transitions and powder X-ray diffraction (PXRD) to distinguish crystalline phases. For example, polymorphs of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate were differentiated by distinct PXRD patterns and thermal stability profiles .

Q. What in vitro assays are recommended for preliminary toxicity assessment?

- Methodological Answer : Conduct MTT assays on hepatocyte (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines to evaluate cytotoxicity. Parallel hERG channel inhibition assays assess cardiac risk. For neuroactive compounds, measure IC50 values in receptor-binding studies (e.g., opioid or dopamine receptors) .

Q. How to design mechanistic studies for its role in neurological pathways?

- Methodological Answer : Combine knockout rodent models with microdialysis to monitor neurotransmitter levels (e.g., dopamine in addiction studies). Use radioligand displacement assays (e.g., [<sup>3</sup>H]naloxone for opioid receptors) to quantify affinity. Pair with RNA-seq to identify downstream gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.